1-(4-Hydroxy-1,5-dimethyl-1h-pyrazol-3-yl)ethanone
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Overview
Description
1-(4-Hydroxy-1,5-dimethyl-1h-pyrazol-3-yl)ethanone is a pyrazole derivative known for its diverse pharmacological properties. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions.
Preparation Methods
The synthesis of 1-(4-Hydroxy-1,5-dimethyl-1h-pyrazol-3-yl)ethanone typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 4-hydroxy-3,5-dimethylpyrazole with acetic anhydride under reflux conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(4-Hydroxy-1,5-dimethyl-1h-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antileishmanial and antimalarial activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-1,5-dimethyl-1h-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme Leishmania major pteridine reductase 1 (LmPTR1), which is crucial for the parasite’s survival . The compound binds to the active site of the enzyme, disrupting its function and leading to the death of the parasite .
Comparison with Similar Compounds
1-(4-Hydroxy-1,5-dimethyl-1h-pyrazol-3-yl)ethanone can be compared with other pyrazole derivatives such as:
1-(3,5-dimethyl-1h-pyrazol-4-yl)ethanone: Similar structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(4-hydroxy-3,5-dimethyl-1h-pyrazol-1-yl)ethanone: Similar structure but with different substitution patterns on the pyrazole ring.
The presence of the hydroxyl group in this compound contributes to its unique chemical properties and biological activities, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-(4-hydroxy-1,5-dimethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C7H10N2O2/c1-4-7(11)6(5(2)10)8-9(4)3/h11H,1-3H3 |
InChI Key |
ZIBUOSRWDAHVTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)C)O |
Origin of Product |
United States |
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